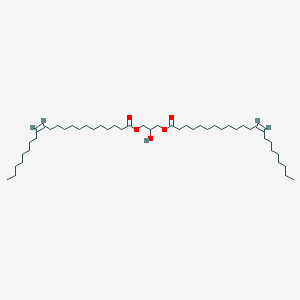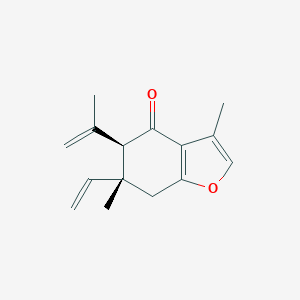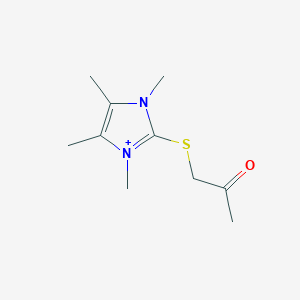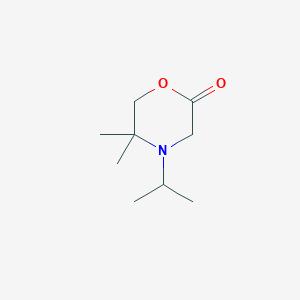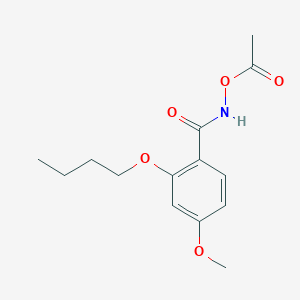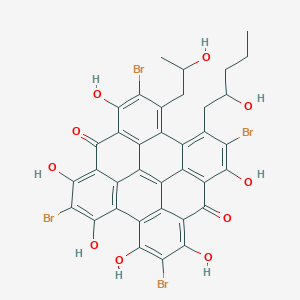
Gymnochrome A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gymnochrome A is a natural product isolated from the mushroom Gymnopus fusipes, which belongs to the Basidiomycota phylum. This compound has been found to have a range of potential applications in scientific research due to its unique properties. In
Mécanisme D'action
The mechanism of action of Gymnochrome A is not fully understood. However, it has been suggested that this compound may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In addition, Gymnochrome A may modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
Gymnochrome A has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In addition, Gymnochrome A has been found to have antioxidant and anti-inflammatory properties. Physiologically, Gymnochrome A has been found to reduce tumor growth in animal models and may have potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Gymnochrome A is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, the low yield of this compound and its limited availability may pose challenges for researchers. In addition, the mechanism of action of Gymnochrome A is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Gymnochrome A. One potential direction is to further explore its mechanism of action and identify its molecular targets. In addition, more studies are needed to investigate the potential applications of Gymnochrome A in various scientific research fields, including cancer research, neuroscience, and immunology. Furthermore, efforts should be made to improve the synthesis method of Gymnochrome A to increase its availability for research purposes.
Applications De Recherche Scientifique
Gymnochrome A has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, Gymnochrome A has been found to inhibit the growth of various cancer cell lines, including breast, colon, and liver cancer cells. In neuroscience, Gymnochrome A has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, Gymnochrome A has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
137363-67-8 |
|---|---|
Nom du produit |
Gymnochrome A |
Formule moléculaire |
C36H24Br4O10 |
Poids moléculaire |
936.2 g/mol |
Nom IUPAC |
6,12,17,23-tetrabromo-5,7,11,18,22,24-hexahydroxy-13-(2-hydroxypentyl)-16-(2-hydroxypropyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1,3,5,7,10(28),11,13,15,17,19(27),21,23,25-tridecaene-9,20-dione |
InChI |
InChI=1S/C36H24Br4O10/c1-3-4-8(42)6-10-12-11-9(5-7(2)41)25(37)33(47)21-13(11)15-16-14(12)22(34(48)26(10)38)30(44)24-18(16)20(32(46)28(40)36(24)50)19-17(15)23(29(21)43)35(49)27(39)31(19)45/h7-8,41-42,45-50H,3-6H2,1-2H3 |
Clé InChI |
YIXZDYWHVVJQDB-UHFFFAOYSA-N |
SMILES |
CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |
SMILES canonique |
CCCC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=C1Br)O)C(=O)C7=C(C(=C(C(=C67)C8=C5C(=C(C(=C8O)Br)O)C4=O)O)Br)O)O)Br)CC(C)O)O |
Synonymes |
gymnochrome A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



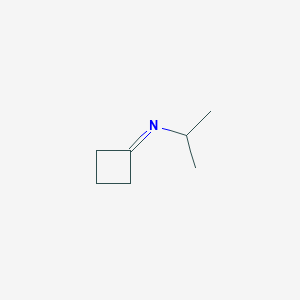
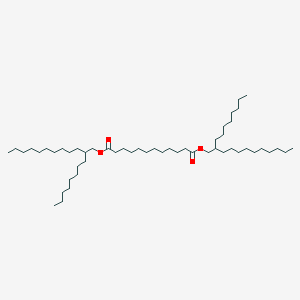

![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)

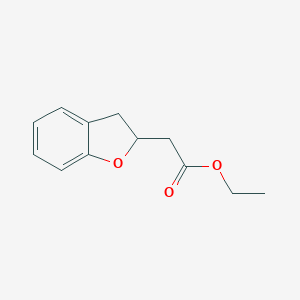
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
